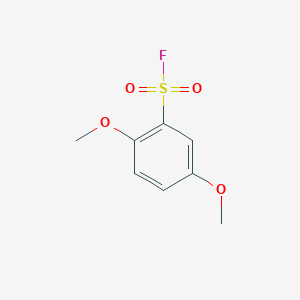
2,5-Dimethoxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H9FO4S and a molecular weight of 220.22 g/mol . It is characterized by the presence of two methoxy groups and a sulfonyl fluoride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxybenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with a fluoride source under mild conditions . This method typically uses reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy groups, which activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Scientific Research Applications
2,5-Dimethoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dimethoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and other biomolecules by forming covalent bonds with specific amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzene-1-sulfonyl fluoride
- 2,6-Dimethoxybenzene-1-sulfonyl fluoride
- 3,5-Dimethoxybenzene-1-sulfonyl fluoride
Uniqueness
2,5-Dimethoxybenzene-1-sulfonyl fluoride is unique due to the specific positioning of the methoxy groups, which influence its reactivity and selectivity in chemical reactions. The 2,5-substitution pattern provides distinct electronic and steric properties compared to other isomers .
Properties
CAS No. |
99365-89-6 |
|---|---|
Molecular Formula |
C8H9FO4S |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,5-dimethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3 |
InChI Key |
HOHJQDUMZBLDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
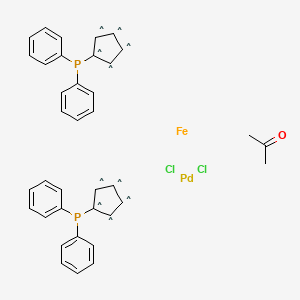

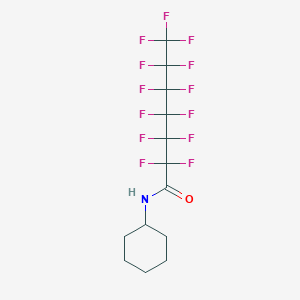
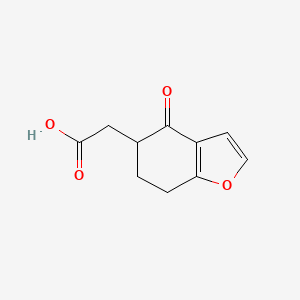
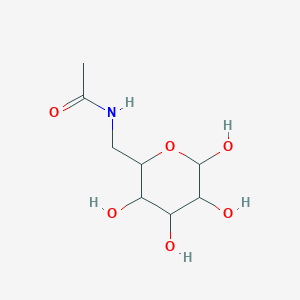
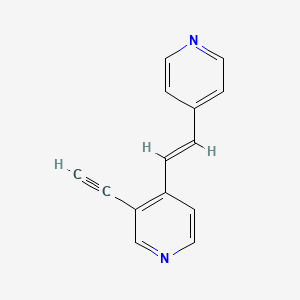
![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)
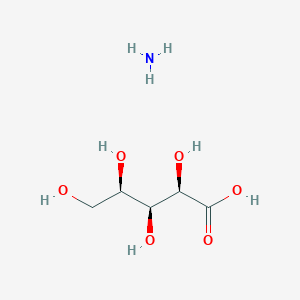
![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)



